molecular formula C10H12F3N B1321753 N-propyl-3-(trifluoromethyl)aniline CAS No. 887590-37-6

N-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753
CAS No.: 887590-37-6
M. Wt: 203.2 g/mol
InChI Key: QBTKCLQCPGRXNQ-UHFFFAOYSA-N
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Description

N-propyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines The trifluoromethyl group (-CF3) is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the propyl halide, resulting in the formation of the N-propyl derivative.

Another method involves the use of Suzuki–Miyaura coupling, where 3-(trifluoromethyl)aniline is coupled with a propyl boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as those involving palladium catalysts, are commonly employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-propyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)aniline
  • N-ethyl-3-(trifluoromethyl)aniline
  • N-butyl-3-(trifluoromethyl)aniline

Uniqueness

N-propyl-3-(trifluoromethyl)aniline is unique due to its specific alkyl chain length and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-propyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKCLQCPGRXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606567
Record name N-Propyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-37-6
Record name N-Propyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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